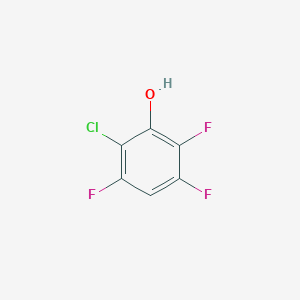

2-Chloro-3,5,6-trifluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3,5,6-trifluorophenol is an organic compound with the molecular formula C6H2ClF3O It is a chlorinated and fluorinated phenol, which means it contains both chlorine and fluorine atoms attached to a benzene ring with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-trifluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method is the reaction of 2-chlorophenol with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,5,6-trifluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated phenols, while oxidation reactions can produce quinones.

Aplicaciones Científicas De Investigación

2-Chloro-3,5,6-trifluorophenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3,5-difluorophenol

- 2-Chloro-4,6-difluorophenol

- 2-Chloro-3,4,5-trifluorophenol

Uniqueness

2-Chloro-3,5,6-trifluorophenol is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds

Actividad Biológica

2-Chloro-3,5,6-trifluorophenol is a fluorinated phenolic compound that has garnered attention for its biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and three fluorine atoms attached to a phenolic ring. This unique structure contributes to its reactivity and interaction with biological systems. The compound's hydrophobic nature allows it to penetrate lipid membranes, influencing cellular processes.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Such interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Antioxidant Activity : It has been shown to neutralize harmful free radicals, thereby reducing oxidative stress within cells .

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways:

- Biodegradation : The compound undergoes biodegradation via microbial action, leading to the formation of less harmful metabolites. Studies using 19F NMR spectroscopy have demonstrated the breakdown of this compound into non-fluorinated products through oxidative biodehalogenation processes .

- Cellular Effects : It influences cell signaling pathways and gene expression by altering membrane properties and affecting lipid bilayer dynamics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. Metabolism primarily occurs in the liver with subsequent excretion through urine. The compound's stability and degradation rates are crucial for understanding its long-term effects on cellular function.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited significant inhibitory effects on certain bacterial strains at specific concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure.

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Its persistence in aquatic environments raises concerns about bioaccumulation and toxicity to aquatic organisms. Studies utilizing 19F NMR have monitored the degradation pathways of this compound in contaminated water bodies .

Propiedades

IUPAC Name |

2-chloro-3,5,6-trifluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFEVCTOKPZSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559927 |

Source

|

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121555-66-6 |

Source

|

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.